![molecular formula C13H11ClN4O B11850435 2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11850435.png)
2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline is a synthetic organic compound that belongs to the class of pyrrolo[3,2-d]pyrimidine derivatives. . The presence of a chlorine atom and a pyrrolo[3,2-d]pyrimidine moiety in its structure enhances its pharmacological properties, making it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: The pyrrolo[3,2-d]pyrimidine core can be synthesized through the condensation of appropriate starting materials, such as 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Introduction of the Methyl Group: The methyl group can be introduced using methylation reactions, often involving reagents like methyl iodide and a base such as cesium carbonate in a suitable solvent like dimethylformamide.
Attachment of the Aniline Group: The final step involves the nucleophilic substitution reaction where the aniline group is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of solid-phase synthesis can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline undergoes various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline has several scientific research applications:
Medicinal Chemistry: It is studied as a potential multi-targeted kinase inhibitor and apoptosis inducer, showing promising cytotoxic effects against various cancer cell lines.
Chemistry: It serves as an intermediate in the synthesis of other biologically active compounds.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits various kinases, including EGFR, Her2, VEGFR2, and CDK2, by binding to their active sites and preventing their phosphorylation activity.
Apoptosis Induction: It induces apoptosis by upregulating proapoptotic proteins such as caspase-3 and Bax, and downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrrolo[2,3-d]pyrimidine moiety.
Palbociclib: Another CDK4/6 inhibitor with a pyrido[2,3-d]pyrimidine structure.
Sunitinib: A well-known tyrosine kinase inhibitor with a similar mechanism of action.
Uniqueness
2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline is unique due to its specific structural features, such as the presence of a chlorine atom and a pyrrolo[3,2-d]pyrimidine core, which contribute to its enhanced potency and selectivity as a kinase inhibitor and apoptosis inducer .
Properties
Molecular Formula |
C13H11ClN4O |
|---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
2-chloro-4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyaniline |
InChI |
InChI=1S/C13H11ClN4O/c1-18-5-4-11-12(18)13(17-7-16-11)19-8-2-3-10(15)9(14)6-8/h2-7H,15H2,1H3 |
InChI Key |
RYDPAJVNSVMPTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=NC=N2)OC3=CC(=C(C=C3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850361.png)

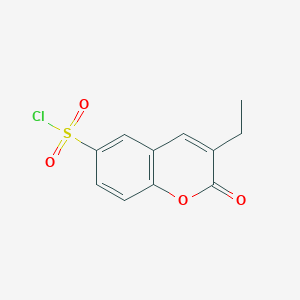
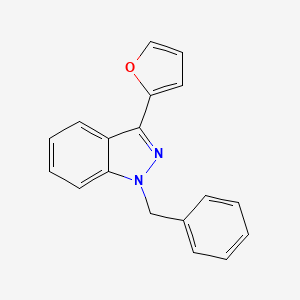
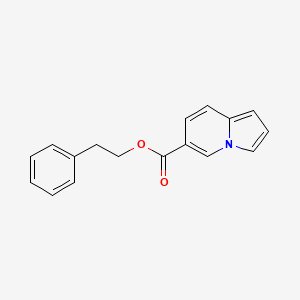
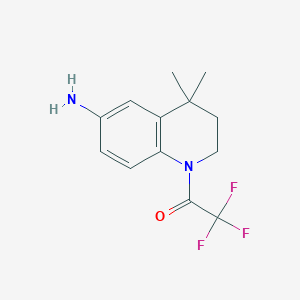

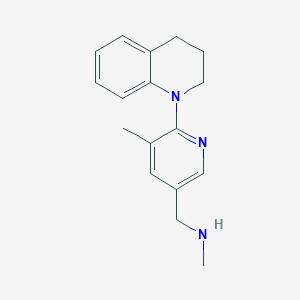
![methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B11850405.png)
![4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11850406.png)
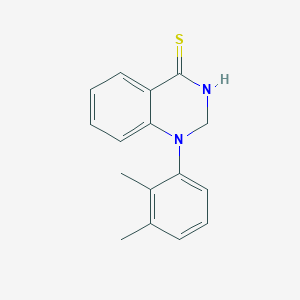
![tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850423.png)
